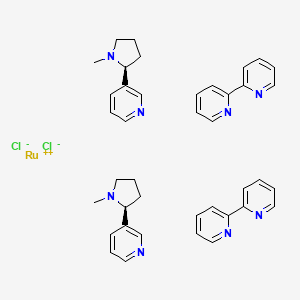
RuBi-Nicotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine . Its primary target is the nicotinic acetylcholine receptor (nAChR) . nAChRs are ionotropic receptors composed of five homomeric or heteromeric subunits . They serve myriad physiological functions, including mediating skeletal muscle contraction at the neuromuscular junction, facilitating fast excitatory transmission in the autonomic nervous system, and exerting a mostly modulatory influence throughout the brain and spinal cord .
Mode of Action
This compound interacts with its targets as a caged compound . The photorelease of the caged molecule can be triggered using visible light (450–500 nm) with a high quantum yield . This allows for precise spatiotemporal activation of the bioactive molecule . Once released, nicotine acts as an agonist at nAChRs , influencing both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The interaction of nicotine with nAChRs affects various biochemical pathways. Nicotine induces various biological effects, such as neoangiogenesis, cell division, and proliferation, and it affects neural and non-neural cells through specific pathways downstream of nAChRs . Specific effects mediated by α7 nAChRs are highlighted .
Pharmacokinetics
It is known to be highly water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME). Its rapid release (<20 ns) and fast biological effects in vivo suggest efficient bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with nAChRs. This interaction influences both neuronal excitability and cell signaling mechanisms . The released nicotine acts as an agonist at nAChRs, inducing various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photorelease of this compound can be triggered using visible light , suggesting that light conditions could influence its action. Additionally, its high water solubility suggests that the aqueous environment could impact its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RuBi-Nicotine involves the coordination of nicotine to a ruthenium-bipyridine complex. The general synthetic route includes the reaction of ruthenium chloride with 2,2’-bipyridine to form a ruthenium-bipyridine complex, followed by the addition of nicotine to form the final product. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: RuBi-Nicotine undergoes photolysis when exposed to visible light (450–500 nm), leading to the release of nicotine. This photorelease is highly efficient, with a high quantum yield and rapid kinetics .
Common Reagents and Conditions: The primary reagent involved in the photorelease reaction is visible light. The reaction conditions include an aqueous environment and controlled light exposure to ensure efficient nicotine release without secondary reactions .
Major Products: The major product of the photorelease reaction is free nicotine, which can then interact with its biological targets. The ruthenium-bipyridine complex remains intact and can potentially be reused in subsequent reactions .
Scientific Research Applications
RuBi-Nicotine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a phototrigger for the controlled release of nicotine in various chemical reactions.
Biology: In biological research, this compound is used to study the effects of nicotine on neuronal activity.
Medicine: this compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
- RuBi-Glutamate
- RuBi-GABA
- RuBi-Serotonin
- RuBi-Dopamine
Each of these compounds has its own unique applications and advantages, making them valuable tools in scientific research and potential therapeutic agents .
Properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVYFYPLMVART-ZPFSJBFKSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44Cl2N8Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256362-30-7 |
Source


|
| Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?
A1: this compound is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []
Q2: What are the advantages of using this compound compared to directly applying nicotine in cell culture experiments?
A2: Using this compound offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
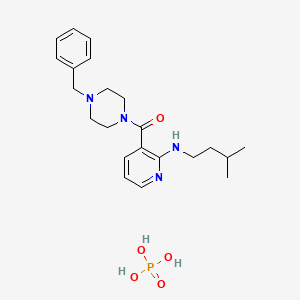
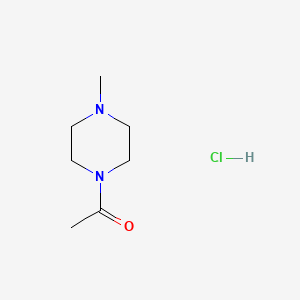
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)
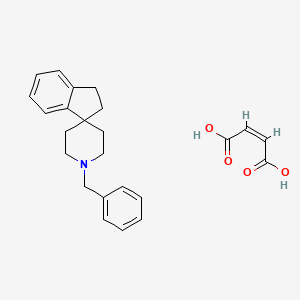
![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B560200.png)
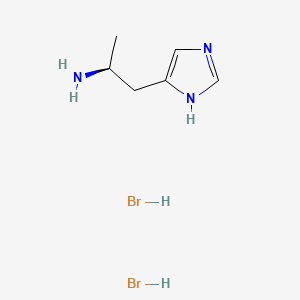
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)
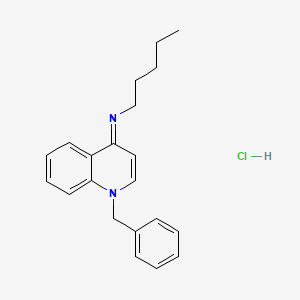
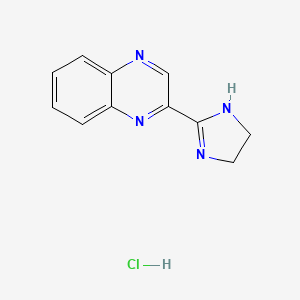
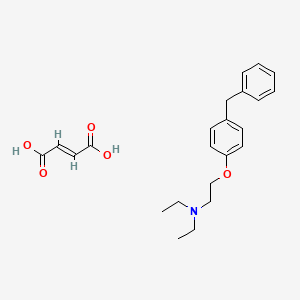
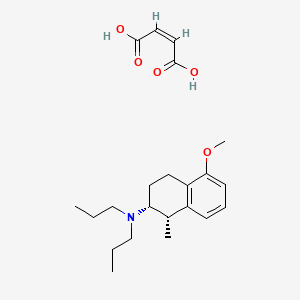

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)
